4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid
Description
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-[[(5-fluorothiophen-2-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H12FNO2S/c14-12-6-5-11(18-12)8-15-7-9-1-3-10(4-2-9)13(16)17/h1-6,15H,7-8H2,(H,16,17) |
InChI Key |
DFSOBABNXXKBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(S2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The compound’s structure comprises a benzoic acid backbone linked to a 5-fluorothiophen-2-ylmethylamine group. The synthesis typically follows a multi-step sequence involving:
-
Functionalization of Benzoic Acid Derivatives : Modifications at the para position of benzoic acid to introduce an aminomethyl group.
-
Coupling with Fluorinated Thiophene : Conjugation of the aminomethyl intermediate with 5-fluorothiophene-2-carbaldehyde via reductive amination or nucleophilic substitution.
A representative pathway involves:
-
Synthesis of 4-(Aminomethyl)benzoic Acid :
-
Introduction of the Fluorothiophene Moiety :
Optimization of Reaction Conditions
Catalysts and Solvents
-
Reductive Amination :
-
Chlorination and Nitration Steps (if applicable):
Temperature and Time Parameters
| Step | Temperature Range | Time | Yield (%) |
|---|---|---|---|
| Reductive Amination | 0–25°C | 12–24 h | 65–75 |
| Hydrolysis | 60–80°C | 2–4 h | >90 |
| Fluorothiophene Coupling | 25–40°C | 6–12 h | 70–85 |
Data adapted from industrial-scale protocols and modified benzoic acid derivatization methods.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
Industrial-Scale Synthesis
Companies like AiFChem employ advanced catalytic systems and continuous-flow reactors to enhance efficiency. Key adaptations include:
-
Catalyst Recycling : Pd/C or Raney nickel reused across multiple hydrogenation cycles to reduce costs.
-
Solvent Recovery : DMF and ethanol are distilled and reused, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation Reactions
The benzoic acid moiety undergoes oxidation under controlled conditions. In the presence of strong oxidizing agents (e.g., KMnO₄ or CrO₃), the α-carbon adjacent to the carboxylic acid group is oxidized to yield dicarboxylic acid derivatives. The fluorothiophene ring remains stable under mild oxidation but may form sulfoxides or sulfones with harsher reagents like hydrogen peroxide.
Key Conditions :
-
Benzoic Acid Oxidation :
Temperature: 60–80°C, acidic aqueous medium. -
Thiophene Oxidation :
(x = 1 or 2)
Requires catalytic acetic acid.
Reduction Reactions
The aminomethyl group and fluorothiophene ring participate in selective reductions:
-
Catalytic Hydrogenation :
The benzylamine linker reduces to a secondary amine using H₂/Pd-C, preserving the thiophene ring. -
Thiophene Ring Reduction :
LiAlH₄ or NaBH₄ selectively reduces the thiophene’s sulfur heterocycle to a dihydrothiophene derivative.
Example Protocol :
textSubstrate (1 mmol), Pd/C (10 wt%), H₂ (1 atm), MeOH (10 mL), 25°C, 12 h → 95% yield[3].
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides:
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Esterification | MeOH, HCl | Reflux, 7 h | Methyl ester derivative | 88–89% |
| Amidation | EDC/HCl, DIPEA, RNH₂ | RT, 24 h, DMF | Primary/secondary amides | 70–85% |
Mechanistic Notes :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Amidation employs carbodiimide coupling to activate the carboxylate.
Nucleophilic Aromatic Substitution
The electron-deficient 5-fluorothiophene ring undergoes substitution at the fluorine position:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Alkoxides | K₂CO₃, DMF, 80°C | Thiophene-O-alkyl derivatives | Bioisosteres in drug design |
| Amines | CuI, L-proline, 100°C | Thiophene-NR₂ analogs | Enzyme inhibitor scaffolds |
Electronic Effects :
Fluorine’s −I effect activates the 2-position for substitution, enabling regioselective modifications.
Coupling Reactions
The aminomethyl linker facilitates cross-coupling:
-
Buchwald–Hartwig Amination :
Pd(OAc)₂/Xantphos catalyzes C–N bond formation with aryl halides .
Example: Synthesis of quinoline-based antibiotics via methyl ester intermediates . -
Suzuki–Miyaura Coupling :
Thiophene-boronic acid partners react under Pd(PPh₃)₄/Na₂CO₃ conditions.
Optimized Protocol :
text4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid (1 eq), Ar-B(OH)₂ (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 90°C, 24 h → 78% yield[3].
Acid-Base Behavior
The compound exhibits pH-dependent solubility:
Scientific Research Applications
Synthesis Process
The synthesis of 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid generally involves several steps, including:
- Formation of the Thiophene Derivative : Starting from commercially available thiophene compounds.
- Methylation : Introducing the methyl group to the thiophene ring.
- Aminomethylation : Attaching the amino group through a methylene bridge.
- Carboxylation : Finalizing the structure by incorporating the benzoic acid moiety.
Chemistry
In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Leading to carboxylic acids or ketones.
- Reduction : Producing alcohols or amines.
- Substitution Reactions : Forming various substituted thiophene derivatives.
Biology
The compound has been investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a candidate for studies in enzyme inhibition and protein interaction assays. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which are crucial for gene expression regulation .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic effects. Research indicates that compounds similar to this one exhibit:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anti-inflammatory Effects : Potential use in treating inflammatory diseases.
These properties suggest that the compound could lead to new drug developments targeting specific pathways involved in disease processes .
Industrial Applications
In industry, this compound is utilized in producing advanced materials, such as polymers and electronic components. Its stability and reactivity make it suitable for applications in organic electronics and material science.
Comparative Analysis Table
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Contains both benzoic acid and thiophene moieties | Potentially higher biological activity due to dual functionality |
| 5-Fluoro-2-methylbenzoic Acid | Fluorinated benzoic acid | Lacks amino and thiophene components |
| 4-Aminobenzoic Acid | Simple amine derivative of benzoic acid | Basic structure without additional functional groups |
| N-(5-Fluorothiophen-2-yl)methanamine | Contains thiophene but no carboxylic acid | Focused on amine reactivity rather than carboxylic properties |
Mechanism of Action
The mechanism of action of 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Key Observations :
- Fluorine is a common substituent in analogs like BAY60-2770 and the thiazolidinone derivative , enhancing lipophilicity and target binding.
- Thiophene/thiazole rings (e.g., in T-26c and the thiazolidinone compound) contribute to metabolic stability and aromatic interactions .
- The aminomethyl group in the target compound may improve solubility compared to nitro or thioamide substituents in analogs .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using computational tools (e.g., SwissADME).
Key Observations :
Key Observations :
- Fluorinated compounds (e.g., BAY60-2770) show specificity in protein binding due to fluorine’s electronegativity .
- The target’s thiophene group may confer metabolic stability, similar to T-26c’s thienopyrimidine core .
- Antioxidant activity in nitro-substituted analogs suggests the target’s aminomethyl group could enhance radical scavenging if similarly substituted .
Biological Activity
4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C13H12FNO2S
- Molecular Weight : 253.3 g/mol
- CAS Number : Not explicitly listed in the sources but related to 4-(aminomethyl)benzoic acid.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.
Antifibrinolytic Properties
4-(Aminomethyl)benzoic acid, a related compound, is noted for its antifibrinolytic activity, which may extend to the fluorinated derivative. This activity is crucial in preventing excessive bleeding during surgical procedures by inhibiting fibrinolysis.
Anticancer Activity
Recent studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antifibrinolytic | Inhibits fibrinolysis, reducing bleeding risk | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of thiophene derivatives, including those related to this compound. The results showed significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| A549 (lung cancer) | 12.8 | Cell cycle arrest |
| HeLa (cervical cancer) | 10.5 | Inhibition of proliferation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation reactions between 5-fluorothiophen-2-ylmethylamine and 4-(aminomethyl)benzoic acid derivatives. Key steps include refluxing in acetic acid with catalysts (e.g., sodium acetate) and monitoring via TLC for reaction completion . Intermediates are characterized using melting point analysis, IR spectroscopy (to confirm functional groups like -NH and -COOH), and / NMR to verify structural integrity .
- Challenges : Impurities from unreacted starting materials require careful purification, often via column chromatography or recrystallization .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodology : Due to the hydrophobic fluorothiophene moiety, solubility is improved using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-saturation studies in PBS (pH 7.4) with sonication ensure homogeneous dispersion. Dynamic light scattering (DLS) confirms nanoparticle formation if aggregation occurs .
Advanced Research Questions
Q. How does the fluorothiophene moiety influence structure-activity relationships (SAR) in biological assays?
- Methodology : Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs (e.g., thiophen-2-yl derivatives) reveal reduced IC values in enzyme inhibition assays (e.g., kinases or proteases) . Molecular docking simulations (using AutoDock Vina) further validate interactions with target proteins .
Q. What analytical challenges arise in resolving tautomeric forms of this compound, and how are they addressed?
- Methodology : The amino-methyl linker and benzoic acid group may exhibit tautomerism in solution. Variable-temperature NMR (VT-NMR) in DMSO- tracks proton shifts between 25–80°C, while DFT calculations (Gaussian 09) predict dominant tautomers. X-ray crystallography of single crystals (grown via slow evaporation) provides definitive structural confirmation .
Q. How can this compound be utilized in designing coordination polymers or metal-organic frameworks (MOFs)?
- Methodology : The benzoic acid group acts as a ligand for metal ions (e.g., Zn, Cu). Solvothermal synthesis in DMF/water at 80°C yields MOFs with pore sizes tuned by the fluorothiophene group’s steric effects. BET surface area analysis and PXRD confirm framework stability, while fluorescence studies explore applications in sensing .
Data Contradictions and Validation
- Evidence Conflict : While reports insecticidal activity for thiosemicarbazide analogs, emphasizes fluorinated benzoic acids’ roles in enzyme inhibition. Researchers should validate bioactivity claims via orthogonal assays (e.g., enzymatic vs. whole-organism testing).
- Synthesis Yield Discrepancies : Catalogs like report >97% purity via HPLC, but lab-scale syntheses ( ) often yield 75–85%. Reproducibility requires strict control of reaction time, temperature, and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
